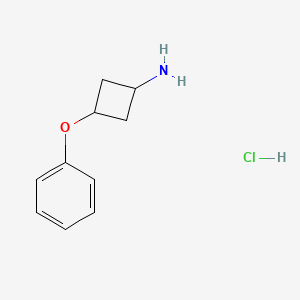

3-Phenoxycyclobutanamine hydrochloride, trans, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

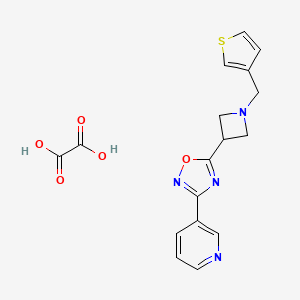

Chemical compounds like “3-Phenoxycyclobutanamine hydrochloride, trans, trans” typically consist of specific atoms arranged in a particular structure. The “trans, trans” likely refers to the geometric isomerism of the compound, indicating the spatial arrangement of the functional groups .

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. It’s determined by the type of atoms involved, the number of these atoms, and how they’re bonded together. The “trans, trans” in the name of your compound suggests it may have geometric isomerism, which is a form of stereoisomerism .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The types of reactions it undergoes would depend on its molecular structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

Physical properties might include things like melting point, boiling point, and solubility. Chemical properties could include reactivity with other substances or stability under various conditions .Scientific Research Applications

Polyphenolic Compounds in Disease Management

Hydroxycinnamic acid derivatives, including various phenolic compounds, have demonstrated potential therapeutic benefits in managing lipid metabolism and obesity. These compounds exhibit potent antioxidant and anti-inflammatory properties, which contribute to their therapeutic effects in experimental diabetes and hyperlipidemia. Furthermore, they have shown promise in treating obesity-related health complications by inhibiting macrophage infiltration and reducing proinflammatory adipokines in adipose tissues (Alam et al., 2016).

Role in Food and Wine Chemistry

Phenolic compounds, including hydroxycinnamic acids, play a significant role in the chemistry of foods and wines. For instance, in white wines, levels of trans- and cis-hydroxycinnamic acids along with flavonoids and benzoic acids are crucial for the wine's character. These compounds undergo changes during vinification, affecting the wine's final phenolic profile and, consequently, its taste, aroma, and color stability (Betes-Saura et al., 1996).

Environmental Remediation

Certain hydroxycinnamic acids and their derivatives have been explored for their utility in environmental remediation. For example, magnetic room temperature ionic liquids containing hydrophobic phenolic compounds have been synthesized and investigated for their efficiency in extracting phenolic contaminants from aqueous solutions. This innovative approach demonstrates the potential of phenolic compounds in cleaning up environmental pollutants (Deng et al., 2011).

Food Industry Applications

The antioxidant properties of hydroxycinnamic acids, such as ferulic acid, make them valuable in the food industry for extending the shelf life of food products. These compounds can act as natural preservatives, reducing the need for synthetic additives and contributing to the health benefits of food products (Ou & Kwok, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenoxycyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQRSWFGPZVDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955474-54-0 |

Source

|

| Record name | (1R,3R)-3-phenoxycyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)

![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)